

Ethyl 4,6-dichloro-2-methylnicotinate chemical properties

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Compound of Interest

Compound Name: Ethyl 4,6-dichloro-2-methylnicotinate

Cat. No.: B1351075

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An In-depth Technical Guide on Ethyl 4,6-dichloro-2-methylnicotinate

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of **Ethyl 4,6-dichloro-2-methylnicotinate**. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document details the physicochemical characteristics of the compound, provides established experimental protocols, and explores its potential applications as a key intermediate in the synthesis of biologically active molecules.

Core Chemical Properties

Ethyl 4,6-dichloro-2-methylnicotinate is a substituted pyridine derivative. Its chemical structure features a pyridine ring with two chlorine substituents, a methyl group, and an ethyl ester group, making it a versatile building block in organic synthesis.

Property	Value	Reference
CAS Number	686279-09-4	[1][2]
Molecular Formula	C ₉ H ₉ Cl ₂ NO ₂	[1][2]
Molecular Weight	234.08 g/mol	[1][2]
Appearance	Colorless to light yellow liquid	[2]
Boiling Point	283 °C	[2]
Density	1.320 g/cm ³	[2]
InChI Key	LNIMLSAAPISOEC-UHFFFAOYSA-N	[2]
Storage Temperature	Under inert gas at 2-8°C; -20°C	[1][2]

Synthesis Protocol

The synthesis of **Ethyl 4,6-dichloro-2-methylnicotinate** can be achieved via the chlorination of its dihydroxy precursor using phosphorus oxychloride (POCl₃).[3]

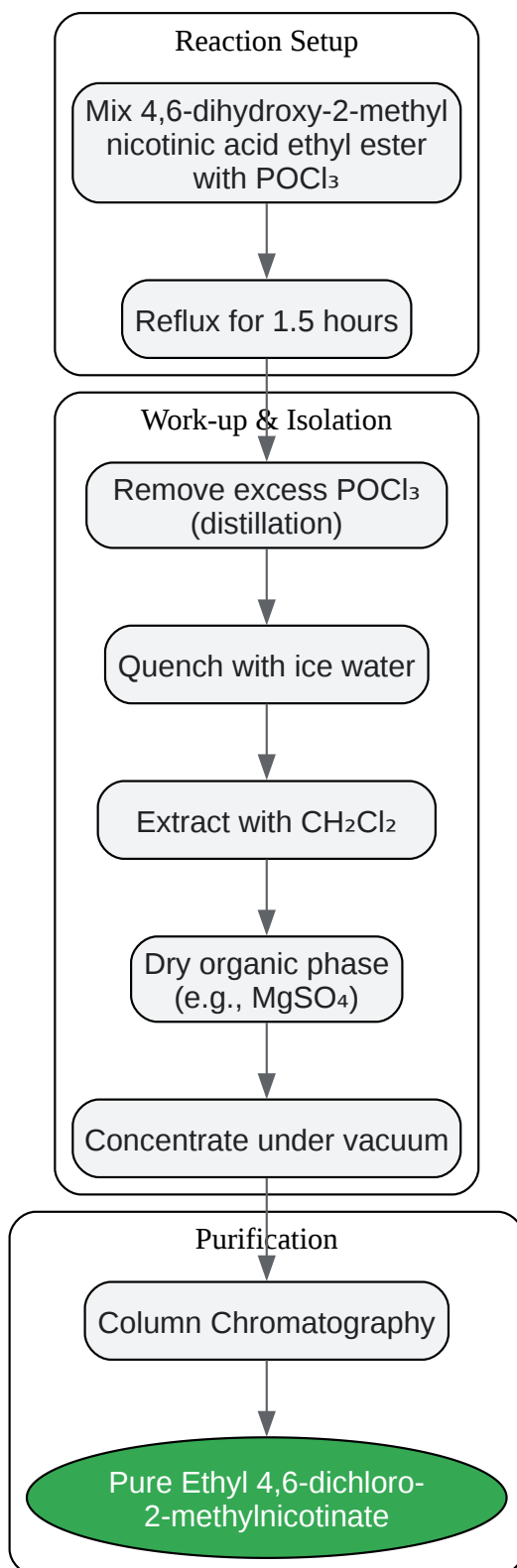
Reaction: 4,6-dihydroxy-2-methyl nicotinic acid ethyl ester → **Ethyl 4,6-dichloro-2-methylnicotinate**

Materials:

- 4,6-dihydroxy-2-methyl nicotinic acid ethyl ester (157 mmol)
- Phosphorus oxychloride (POCl₃, 629 mmol, 60 mL)
- Dichloromethane (DCM)
- Ice water
- Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

- A solution of 4,6-dihydroxy-2-methyl nicotinic acid ethyl ester (31 g, 157 mmol) in phosphorus oxychloride (60 mL, 629 mmol) is prepared in a suitable reaction vessel.[3]
- The mixture is stirred at reflux for 1.5 hours.[3]
- After the reaction is complete, the excess phosphorus oxychloride is removed by distillation under reduced pressure.[3]
- The reaction mixture is then carefully poured into ice water to quench the reaction.[3]
- If a solid precipitate forms, it is removed by filtration. The filtrate is then extracted with dichloromethane (3 x 100 mL).[3]
- The combined organic layers are dried over an anhydrous drying agent (e.g., MgSO_4), filtered, and concentrated under vacuum.[4]
- The resulting crude product can be further purified by column chromatography to yield pure **Ethyl 4,6-dichloro-2-methylnicotinate**. [3]



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A flowchart of the synthesis and purification process.

Analytical Methodologies

A comprehensive purity analysis of nicotinic acid derivatives typically involves a combination of chromatographic and spectroscopic techniques. While specific validated methods for **Ethyl 4,6-dichloro-2-methylnicotinate** are not publicly detailed, the following protocols, adapted from the closely related compound Ethyl 4,6-dichloronicotinate, serve as a robust starting point.^[5]

1. High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a standard method for assessing the purity of non-volatile organic compounds. A reverse-phase C18 column is generally effective.^[5]

Typical HPLC Parameters:

Parameter	Recommended Conditions
Column	C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A	Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B	Acetonitrile with 0.1% TFA
Gradient	30% B to 95% B over 15 min, hold for 5 min
Flow Rate	1.0 mL/min
Detection	UV at 254 nm

| Injection Volume | 10 µL |

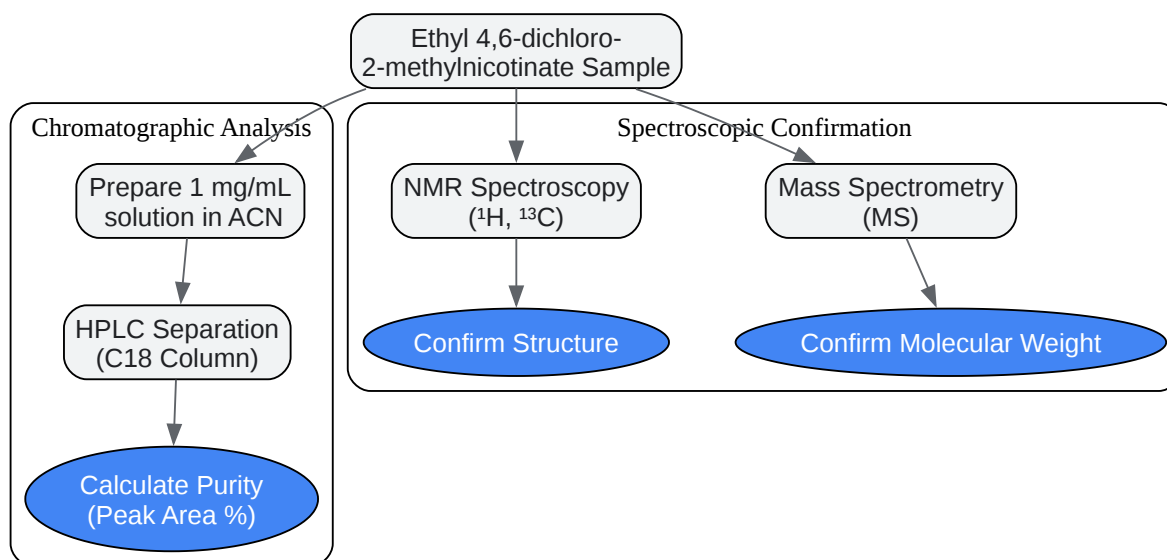
Sample Preparation:

- Accurately weigh and dissolve approximately 25 mg of the compound in a 25 mL volumetric flask using acetonitrile to create a 1 mg/mL solution.^[5]
- Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.^[5]
- Inject the sample solution and run the gradient program. Purity is calculated based on the area percentage of the main peak.^[5]

2. Spectroscopic Characterization

Spectroscopic methods are crucial for structural confirmation.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR are used to confirm the chemical structure, including the presence and positions of the ethyl, methyl, and chloro groups on the pyridine ring.
- Mass Spectrometry (MS): Used to confirm the molecular weight and fragmentation pattern of the molecule. For the related compound, an ESI-MS result showed m/z : 220.1 $[\text{M}+\text{H}]^+$.^[4]



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A typical workflow for analytical quality control.

Reactivity and Applications in Drug Discovery

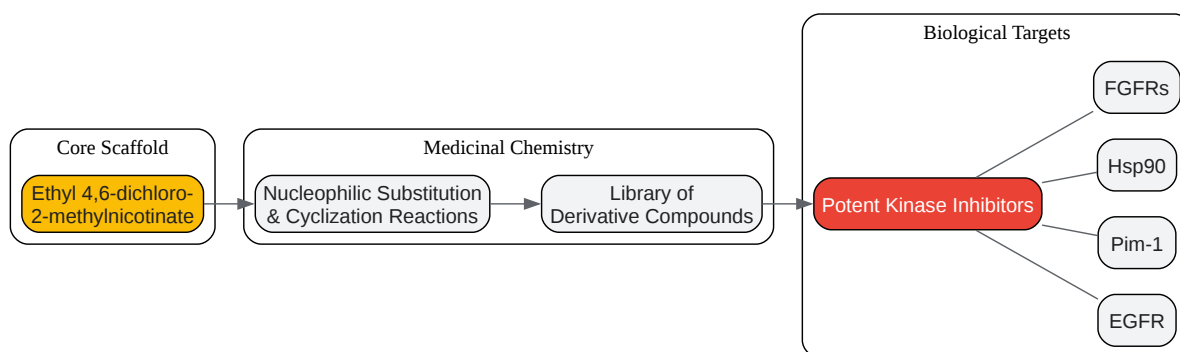
While direct biological activity data for **Ethyl 4,6-dichloro-2-methylnicotinate** is limited, the dichloronicotinate scaffold is of significant interest in medicinal chemistry. The two chlorine

atoms on the pyridine ring serve as reactive sites for nucleophilic substitution, providing a versatile platform for synthesizing a diverse range of heterocyclic compounds.[6]

The closely related compound, Ethyl 4,6-dichloronicotinate, is a key intermediate in the development of potent kinase inhibitors and other therapeutic agents.[6] It is used as a starting material for compounds targeting:

- Epidermal Growth Factor Receptor (EGFR)[6]
- Pim-1 kinase[6]
- Heat Shock Protein 90 (Hsp90)[6][7]
- Fibroblast Growth Factor Receptors (FGFRs)[8]

The dysregulation of these kinase signaling pathways is implicated in various cancers, making inhibitors derived from this scaffold valuable for oncological research.[8] The strategic placement of the chloro, methyl, and ester groups on **Ethyl 4,6-dichloro-2-methylnicotinate** allows for multi-step synthetic modifications to build complex molecules with high specificity for such biological targets.



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Application of the nicotinate scaffold in drug discovery.

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